VAL-201
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Overview
Description
VAL-201 is an androgen receptor antagonist potentially for the treatment of prostate cancer.
Scientific Research Applications
1. Epilepsy Treatment
VAL-201, also known as valproic acid or sodium valproate, has been extensively studied for its efficacy in treating various types of epilepsy. It has demonstrated effectiveness in adults and children for managing generalized seizures (absence, tonic-clonic, myoclonic), partial seizures (simple, complex, secondarily generalized), and compound/combination seizures. Valproic acid's efficacy is comparable to carbamazepine, phenytoin, and phenobarbital for generalised and partial seizures and ethosuximide for absence seizures (Davis, Peters, & McTavish, 1994).
2. Neurological Research
Studies have investigated the neuropsychological effects of valproic acid, especially in the context of brain injury. It has been evaluated for its safety and impact on cognitive function, highlighting its potential as a cognitively safe antiepileptic drug (Dikmen et al., 2000).
3. Cancer Treatment
Research on this compound has extended into cancer therapy, particularly in the treatment of pancreatic cancer. For instance, an extract of Viscum album [L.] (VaL) was examined for its overall survival benefit in patients with locally advanced or metastatic pancreatic cancer, showing significant prolongation of survival (Tröger et al., 2013).
4. Mood Stabilization and Neurogenesis
Valproate has been studied for its mood-stabilizing properties and its ability to stimulate neurogenesis from stem cells. This finding is particularly relevant for the treatment of bipolar disorder and highlights valproate's potential in promoting the formation of GABAergic neurons (Laeng et al., 2004).
5. Neuroprotection
This compound has been evaluated for its neuroprotective effects, particularly in models of cerebral ischemia. Studies suggest that it can reduce brain damage and improve functional outcomes, possibly through mechanisms involving histone deacetylase inhibition and heat shock protein induction (Ren et al., 2004).
Properties
CAS No. |
957791-38-7 |
---|---|
Molecular Formula |
C55H87N19O11 |
Molecular Weight |
1190.423 |
IUPAC Name |
(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
OCAUTAUXGFCFEB-MGFBIKGDSA-N |
SMILES |
NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VAL-201; VAL201; VAL 201 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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